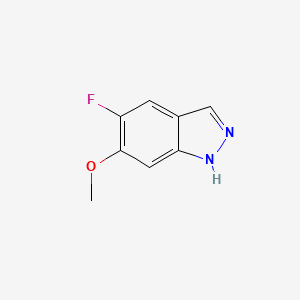

5-fluoro-6-methoxy-1H-indazole

Overview

Description

“5-fluoro-6-methoxy-1H-indazole” is a chemical compound with the molecular formula C8H7FN2O . It is a solid substance and has a molecular weight of 166.15 .

Synthesis Analysis

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Various methods have been developed for the synthesis of indazole derivatives . For instance, transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines have been reported .

Molecular Structure Analysis

Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .

Chemical Reactions Analysis

Indazole derivatives have been used in various chemical reactions . For example, they have been used in the synthesis of pyridin-3-amine derivatives, which serve as multi-targeted protein kinase inhibitors for the treatment of non-small cell lung cancer .

Physical and Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Metabolic Profiling

5-Fluoro-6-methoxy-1H-indazole is studied for its metabolic properties, particularly in the context of synthetic cannabinoids. For instance, Wohlfarth et al. (2015) analyzed the metabolic stability and identified metabolites of 5-fluoro-AB-PINACA, a synthetic cannabinoid, demonstrating the significant role of oxidative defluorination in producing metabolites (Wohlfarth et al., 2015).

Photostable NIR Probes

Cheng et al. (2016) developed a library of biheteroaryl fluorophores, including derivatives of this compound, which are used for producing photostable near-infrared (NIR) probes. These probes, such as Indazo-Fluor 5h, are significant for in vivo mitochondria imaging due to their superior photostability and low cytotoxicity (Cheng et al., 2016).

Crystal Structures and Synthesis

The synthesis and crystal structure of various indazole derivatives, including this compound, have been examined. Wang and Zhang (2020) synthesized 6-fluoro-9-methoxy-2H-dibenzo[e, g]indazole and studied its crystal structure, which highlighted the significance of hydrogen bonding and π…π interactions in the molecule's stability (Wang & Zhang, 2020).

Anticancer Properties

Hoang et al. (2022) explored 6-substituted amino-1H-indazole derivatives for anticancer activity. They found that certain derivatives, like N-(4-fluorobenzyl)-1H-indazol-6-amine, showed potent antiproliferative activity in cancer cell lines, indicating the potential of this compound derivatives in cancer treatment (Hoang et al., 2022).

Fluorinated Derivatives in Pharmacology

Wasilewska et al. (2014) studied fluorinated analogues of indazole-based compounds to assess their pharmacological properties. Their research indicated that fluorination affects binding affinity and selectivity, which is pertinent to understanding the pharmacological potential of this compound derivatives (Wasilewska et al., 2014).

Mechanism of Action

Target of Action

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indazole derivatives are known to have diverse biological activities, affecting various biochemical pathways .

Pharmacokinetics

Indazole derivatives are known to have diverse biological activities, which suggest they have suitable pharmacokinetic properties .

Result of Action

Indazole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

Future Directions

Indazole derivatives, including “5-fluoro-6-methoxy-1H-indazole”, continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on developing new synthetic methods for indazole derivatives and exploring their potential applications in various fields .

Biochemical Analysis

Biochemical Properties

5-Fluoro-6-methoxy-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphoinositide 3-kinase (PI3K), which is involved in cell growth, proliferation, and survival . By inhibiting PI3K, this compound can modulate signaling pathways that are crucial for cellular functions. Additionally, this compound has been found to interact with proteins involved in DNA repair and apoptosis, further highlighting its potential as a therapeutic agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . Moreover, this compound has been found to affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced cell proliferation . These cellular effects make this compound a promising candidate for cancer therapy.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, this compound binds to the active site of PI3K, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . Additionally, this compound can inhibit the activity of other enzymes involved in DNA repair and cell survival, leading to increased DNA damage and apoptosis . These molecular interactions contribute to the compound’s overall biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as increased DNA damage and apoptosis . These findings suggest that the compound’s effects are time-dependent and may vary based on the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its therapeutic window and potential toxicity. At lower doses, this compound has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic transformations facilitate the compound’s excretion from the body and influence its overall pharmacokinetic profile. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity and therapeutic potential. This compound is transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms play a crucial role in determining the compound’s efficacy and safety.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on DNA repair and apoptosis . The targeting of this compound to these compartments is mediated by specific targeting signals and post-translational modifications that direct its localization . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name |

5-fluoro-6-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c1-12-8-3-7-5(2-6(8)9)4-10-11-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZOIHJWVOMLGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=NNC2=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801306075 | |

| Record name | 5-Fluoro-6-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-57-3 | |

| Record name | 5-Fluoro-6-methoxy-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-6-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

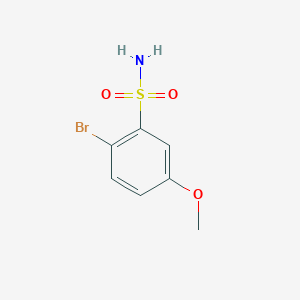

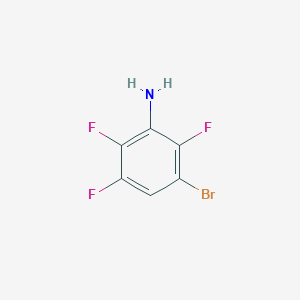

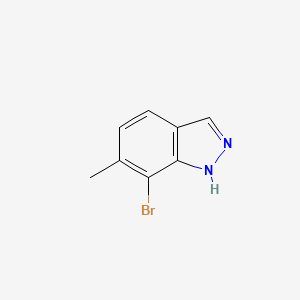

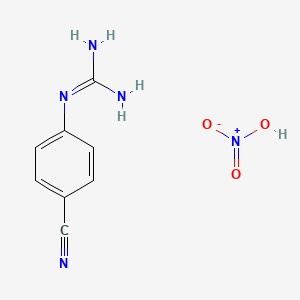

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

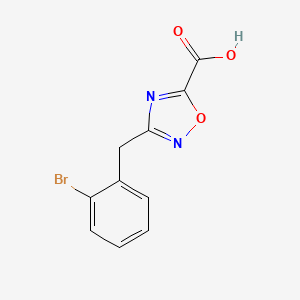

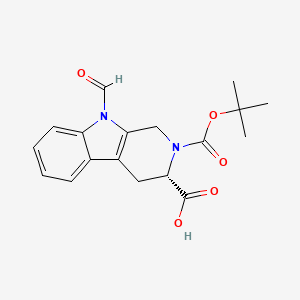

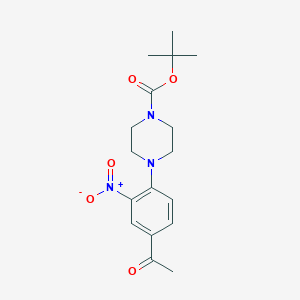

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1439794.png)

![2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1439799.png)